Methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group attached to a benzoate moiety, which is further substituted with a 4-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-bromobenzoic acid and 4-methyl-3-pyridylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the aryl halide with the boronic acid.
Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the pyridinyl group.
Methyl 5-amino-2-methylbenzoate: Similar structure but lacks the pyridinyl group.
Methyl 5-amino-2-(3-pyridyl)benzoate: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness: Methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate is unique due to the presence of the 4-methylpyridin-3-yl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 5-amino-2-(4-methylpyridin-3-yl)benzoate |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-6-16-8-13(9)11-4-3-10(15)7-12(11)14(17)18-2/h3-8H,15H2,1-2H3 |
InChI Key |
IKXVGCFQSZMHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.